molecular formula C14H23NO5 B12951671 Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B12951671
M. Wt: 285.34 g/mol
InChI Key: INVKHBRFFCQICU-UHFFFAOYSA-N
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Description

Chemical Identity: Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, also known as Boc-L-Pyr-OtBu, is a chiral pyrrolidine derivative with the molecular formula C₁₄H₂₃NO₅ and a molecular weight of 285.34 g/mol (CAS 91229-91-3). Its structure features a 5-oxo-pyrrolidine core protected by two tert-butyl ester groups at the 1- and 2-positions, with an (S)-configuration at the chiral center .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

ditert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3

InChI Key

INVKHBRFFCQICU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 205524-47-6)
  • Key Difference : R-configuration at the chiral center.
  • Implications : Enantiomers exhibit distinct interactions in chiral environments, such as asymmetric catalysis or receptor binding. The R-enantiomer is less commonly reported in peptide synthesis but may serve as a control in stereochemical studies .
1-Boc-D-pyroglutamic acid ethyl ester (CAS 128811-48-3)
  • Structure : Replaces one tert-butyl group with ethyl.
  • This variant is used in synthetic routes requiring selective deprotection .

Positional Isomers and Functional Group Variations

(R)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS 1260591-66-9)
  • Key Difference : 4-oxo group instead of 5-oxo.
  • Reactivity : Alters tautomeric equilibria and hydrogen-bonding capacity. The 4-oxo derivative may exhibit different reactivity in cyclization or nucleophilic addition reactions .
Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate (CAS 108963-96-8)
  • Structure : Methyl ester at position 2.
  • Properties : Lower melting point (68–72°C) compared to the di-tert-butyl analog, suggesting reduced crystallinity. The methyl group enhances solubility in aqueous-organic mixtures but offers less steric protection .

Substituent-Modified Derivatives

(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 400626-71-3)
  • Structure : Benzyl ester at position 2.
  • Applications: The benzyl group enables hydrogenolysis for selective deprotection, useful in multi-step syntheses.
1-(tert-butyl) hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS 53100-44-0)
  • Structure : Free carboxylic acid at position 2.
  • Utility : Functions as a coupling agent in peptide synthesis. The free acid form increases acidity (pKa ~3–4) and reactivity in amide bond formation .

Physicochemical and Functional Comparisons

Research Findings and Case Studies

  • Isotope Effects and Tautomerism : In cyclohexene-1,2-dicarboxylate analogs (), tert-butyl groups sterically hinder tautomerism, affecting NMR chemical shifts. This suggests similar steric effects in the target compound could stabilize specific tautomeric forms in catalytic or biological systems .
  • Stereochemical Impact : Ethyl and tert-butyl esters in 4-(3-fluoropropyl) derivatives () demonstrate that substituent size influences metabolic stability. The di-tert-butyl variant’s bulk may reduce enzymatic degradation in vivo .

Biological Activity

Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a notable compound within the realm of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

  • A pyrrolidine ring .
  • Two carboxylate functional groups .
  • Two tert-butyl substituents .

The molecular formula is C15_{15}H25_{25}N1_{1}O4_{4} with a molecular weight of approximately 285.34 g/mol . The compound's chirality, particularly the (S)-enantiomer, influences its biological activity significantly, making it a valuable compound for various applications in drug design and synthesis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Reaction of pyrrolidine derivatives with tert-butyl esters .
  • Use of tert-butyl chloroformate in the presence of bases such as triethylamine to protect the amine group during reactions.
  • Multi-step organic synthesis techniques that allow for modifications to enhance biological activity.

Careful control of reaction conditions, including temperature and solvent choice, is critical for optimizing yield and purity .

Biological Activity

This compound exhibits several pharmacological properties that have been explored in various studies:

Anticancer Activity

Research has shown that derivatives of 5-oxopyrrolidine, including this compound, demonstrate promising anticancer effects:

  • In vitro studies revealed significant cytotoxicity against A549 human lung adenocarcinoma cells.
  • Compounds with structural modifications exhibited varied potency; for instance, certain derivatives reduced A549 cell viability to 66% , indicating substantial anticancer potential .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • It showed selective activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid.
  • The structure-dependence of its antimicrobial activity suggests that specific substitutions can enhance efficacy against resistant pathogens .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1Demonstrated anticancer activity against A549 cells with a reduction in viability to 66% using compound derivatives.
Study 2Showed promising antimicrobial effects against multidrug-resistant Staphylococcus aureus strains.
Study 3Investigated structure-activity relationships revealing that specific functional groups enhance both anticancer and antimicrobial activities.

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